



Application Notes and Protocols: ODM-204 in Combination with LHRH Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ODM-204	
Cat. No.:	B1150134	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204 is an investigational, orally administered, nonsteroidal small molecule that exhibits a dual mechanism of action, positioning it as a promising candidate for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It functions as both a potent inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis, and a high-affinity antagonist of the androgen receptor (AR).[1][3] This dual action aims to provide a more comprehensive blockade of the androgen signaling pathway, which remains a key driver of prostate cancer progression even in a castrate environment. Luteinizing hormone-releasing hormone (LHRH) agonists are a standard of care in advanced prostate cancer, inducing a state of medical castration by downregulating the pituitary-gonadal axis.[4][5] Preclinical evidence strongly suggests that the combination of **ODM-204** with an LHRH agonist can lead to a more profound and sustained suppression of androgens, potentially overcoming resistance mechanisms and improving therapeutic outcomes.[2]

These application notes provide a comprehensive overview of the preclinical and early clinical data for **ODM-204**, with a focus on its use in combination with LHRH agonists. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and development.

Mechanism of Action



ODM-204's therapeutic potential stems from its ability to target the androgen signaling axis at two distinct points:

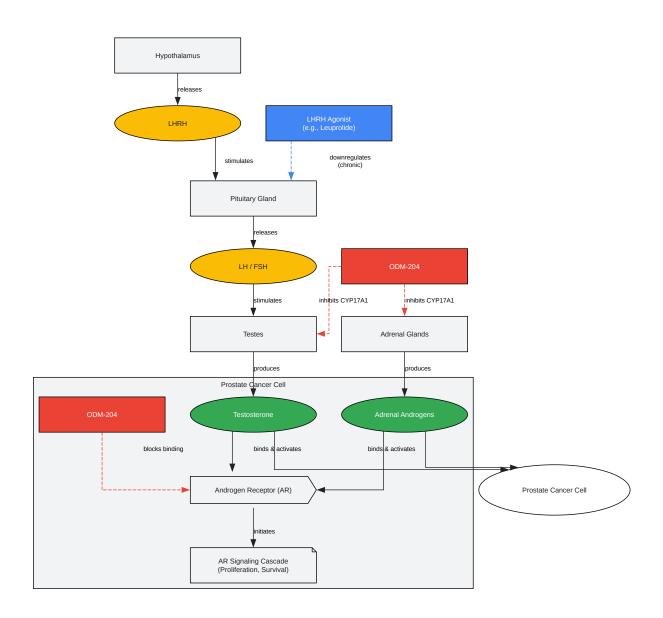
- CYP17A1 Inhibition: ODM-204 potently inhibits the enzymatic activity of CYP17A1
 (cytochrome P450 17A1), which is essential for the synthesis of androgens, including
 testosterone and dihydrotestosterone (DHT), in both the testes and adrenal glands.[3][6] By
 blocking this enzyme, ODM-204 reduces the production of ligands that can activate the
 androgen receptor.
- Androgen Receptor Antagonism: ODM-204 is a direct and high-affinity antagonist of the
 androgen receptor.[1] It competitively binds to the AR, preventing its activation by any
 remaining circulating androgens. This blockade inhibits the downstream signaling cascade
 that promotes prostate cancer cell growth and survival.[3][6]

LHRH agonists, such as leuprolide acetate, work by a different mechanism. Initially, they cause a surge in LH and FSH, leading to a transient increase in testosterone (the "flare" phenomenon). However, continuous stimulation of the pituitary LHRH receptors leads to their desensitization and downregulation, ultimately resulting in a profound suppression of testicular testosterone production.

The combination of **ODM-204** and an LHRH agonist provides a multi-pronged attack on androgen signaling. The LHRH agonist ablates testicular androgen production, while **ODM-204** blocks the synthesis of adrenal and intratumoral androgens and directly antagonizes the AR, preventing its activation by any residual ligands.

Signaling and Experimental Workflow Diagrams

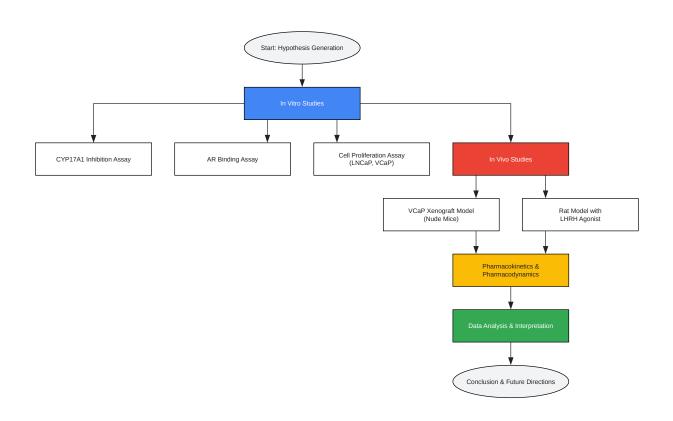




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Caption: Combined signaling pathway of **ODM-204** and LHRH agonists.





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- To cite this document: BenchChem. [Application Notes and Protocols: ODM-204 in Combination with LHRH Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150134#odm-204-in-combination-with-lhrhagonists]

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